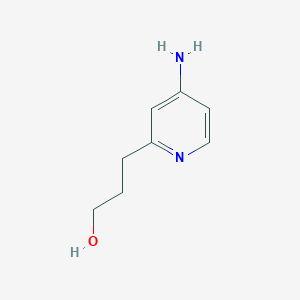

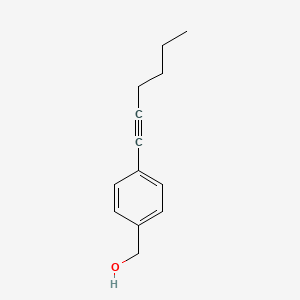

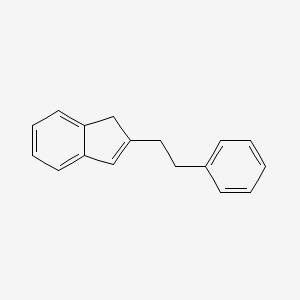

3-(4-Amino-2-pyridyl)-1-propanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Amino-2-pyridyl)-1-propanol, also known as 3-AP, is an organic compound that is used in a variety of applications in the scientific field. It is a colorless solid that is soluble in water and alcohol, and is relatively stable in air. 3-AP is often used as a reagent in organic synthesis, and it has been used in a variety of research applications. It is also used in the production of pharmaceuticals and other compounds.

科学的研究の応用

Hydrogen Bonding and Polymorphism in Amino Alcohol Salts

Amino alcohols, including derivatives similar to 3-(4-Amino-2-pyridyl)-1-propanol, are studied for their ability to form hydrogen bonds and polymorphs when combined with quinaldinic acid. This research highlights the importance of amino alcohols in developing crystalline structures with potential applications in material science and molecular engineering. The study demonstrates different hydrogen bonding and π∙∙∙π stacking interactions, leading to distinct connectivity motifs that are crucial in the design of functional materials (Podjed & Modec, 2022).

Modification of Polymeric Materials

Research into modifying polyvinyl alcohol/acrylic acid hydrogels through condensation with various amines, including structures akin to this compound, has shown significant improvements in the physical properties of these materials. These modifications lead to enhanced thermal stability and promising antibacterial and antifungal properties, suggesting potential medical applications (Aly & El-Mohdy, 2015).

Catalysis and Organic Synthesis

Studies on the catalytic applications of amino alcohols have demonstrated their effectiveness in enantioselective synthesis, a key process in pharmaceutical manufacturing. For instance, derivatives of this compound have been used as chiral ligands in the addition of diethylzinc to aldehydes, resulting in high enantioselectivity. This research underscores the role of amino alcohols in developing new catalytic methods that can be applied to the synthesis of chiral pharmaceuticals (Asami et al., 2015).

Novel Ligands and Ionic Liquids

The synthesis and characterization of novel ligands based on the structure of this compound for application in ionic liquids have been explored. These studies reveal the potential of such amino alcohols in the design of new materials with unique properties, such as enhanced thermal stability and solubility, which are critical in various industrial applications (Fringuelli et al., 2004).

Antimicrobial and Antioxidant Properties

Recent research into the antimicrobial and antioxidant activities of compounds derived from this compound has shown promising results. These studies contribute to the development of new antimicrobial agents and antioxidants, highlighting the potential pharmaceutical and healthcare applications of such compounds (Lagu & Yejella, 2020).

作用機序

Target of Action

Similar compounds, such as benzimidazoles, have been reported to act as corrosion inhibitors for various metals . They are particularly effective in extremely aggressive, corrosive acidic media .

Mode of Action

Benzimidazole derivatives, which share structural similarities, act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . This suggests that 3-(4-Amino-2-pyridyl)-1-propanol may interact with its targets in a similar manner.

Biochemical Pathways

It’s worth noting that benzimidazoles and their derivatives have been reported to form an adsorption layer over an iron surface, obeying the langmuir isotherm .

Result of Action

Benzimidazoles and their derivatives have been reported to decrease the rate of attack by the environment on metals , suggesting that this compound may have similar effects.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, benzimidazoles are effective corrosion inhibitors in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . Therefore, the action, efficacy, and stability of this compound may also be influenced by similar environmental conditions.

特性

IUPAC Name |

3-(4-aminopyridin-2-yl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-7-3-4-10-8(6-7)2-1-5-11/h3-4,6,11H,1-2,5H2,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXAVYXUDRFFJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)CCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane](/img/structure/B6319249.png)

![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-2,6-bis(pyridin-2-yl)pyridine](/img/structure/B6319259.png)

![2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine](/img/structure/B6319274.png)

![Benzo[b]thiophen-2-ylzinc bromide, 0.50 M in THF](/img/structure/B6319288.png)

![2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6319321.png)